![molecular formula C18H19N3O B11104730 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11104730.png)
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. It is known for its unique structural properties and diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the condensation of 1-(3-aminophenyl)ethanone with 2-phenyl-1-cyclopropanecarbohydrazide under specific reaction conditions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide
- (E)-2-(2-aminobenzylidene)hydrazinecarboxamide
Uniqueness
N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential in various applications .
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-12(14-8-5-9-15(19)10-14)20-21-18(22)17-11-16(17)13-6-3-2-4-7-13/h2-10,16-17H,11,19H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
LZHSWQVOFAJFTB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC(=CC=C3)N |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11104650.png)
![6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11104654.png)
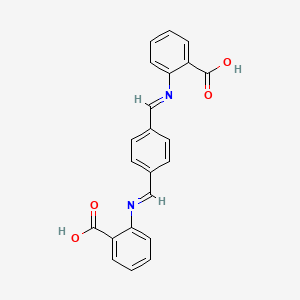
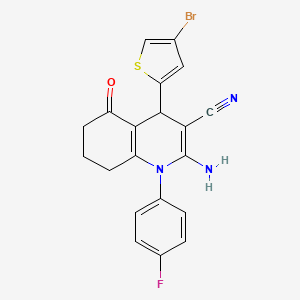
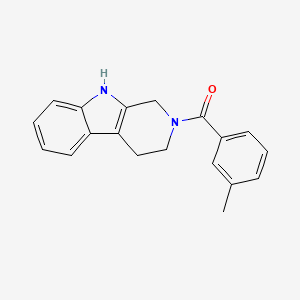
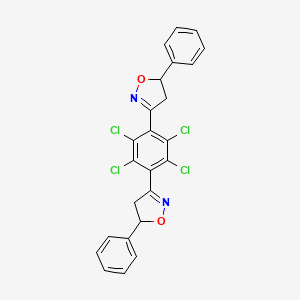
![2-Phenoxyethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11104673.png)
![N-[2-(4-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11104683.png)
![2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11104686.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11104692.png)
![N-{(1Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104712.png)
![N-[(4-methylphenyl)sulfonyl]glycylglycinamide](/img/structure/B11104724.png)
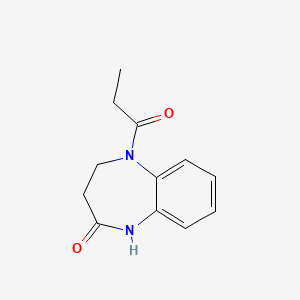
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
